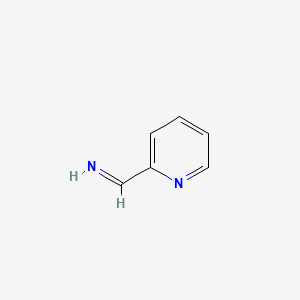

2-Pyridinemethanimine

Description

Historical Development and Early Research Trajectories

The study of pyridyl-containing Schiff bases has a long history rooted in the development of coordination chemistry. While specific early synthesis dates for the parent 2-Pyridinemethanimine (B46816) are not extensively documented in initial findings, related C-alkyl derivatives were reported as early as 1964, specifically α-methyl-2-, 3-, and 4-pyridinylmethanimines, although these were not characterized spectroscopically at the time. mdpi.com The fundamental reaction for forming the imine (or azomethine) group, a condensation of an aldehyde with a primary amine, has been a cornerstone of organic synthesis for over a century.

Early research on related Schiff bases focused on their synthesis and basic characterization. scirp.org For instance, new Schiff bases derived from 2-aminopyridines and various aromatic aldehydes have been synthesized and studied using NMR spectroscopy. scirp.org The synthesis of N-unsubstituted imines like this compound has historically been challenging due to their kinetic instability. mdpi.com A significant advancement in their synthesis has been the development of methods like the retro-ene reaction of N-allylamines and the dehydrocyanation of α-aminonitriles. mdpi.com These methods have allowed for the isolation and characterization of previously elusive pyridinaldimines, including this compound, albeit sometimes in low yields due to issues like steric hindrance and intramolecular hydrogen bonding. mdpi.com

Significance of the Pyridinemethanimine Scaffold in Ligand Design and Coordination Chemistry

The this compound scaffold is a privileged structure in ligand design due to its unique combination of electronic and steric properties. The pyridine (B92270) ring provides a robust, aromatic platform and a nitrogen atom that acts as an excellent coordination site. rsc.orgnih.gov The adjacent imine group (-CH=N-) introduces a second nitrogen donor, allowing the molecule to act as a bidentate ligand, chelating to a metal center through both the pyridine and imine nitrogens. researchgate.netijpscr.info This chelation effect leads to the formation of stable, five-membered rings with metal ions, which is a fundamental principle in coordination chemistry. ijpscr.inforesearchgate.net

The versatility of the pyridinemethanimine scaffold is one of its most significant attributes. scirp.org The imine nitrogen's sp2 hybridization and the pyridine ring's aromaticity create a rigid and planar coordination geometry, which can be fine-tuned. ugr.es By modifying the substituent on the imine nitrogen (the 'R' group in N-R-2-pyridinemethanimine), chemists can alter the ligand's steric bulk and electronic properties. iarjset.com For example, increasing the length of the alkyl chain on the nitrogen can improve the solubility of the resulting metal complex in nonpolar solvents, which is crucial for applications like homogeneous catalysis in atom transfer radical polymerization (ATRP). ugr.esiarjset.comiitsystem.ac.in The scaffold's ability to stabilize various transition metals in different oxidation states has led to its use in a wide array of catalytic processes and the synthesis of novel materials. ijpscr.inforesearchgate.net

Classification and Structural Features of this compound Ligands

This compound and its derivatives are classified as Schiff base ligands, specifically belonging to the α-diimine or pyridyl-imine category. ugr.es As ligands, they are typically bidentate, coordinating through the nitrogen atoms of the pyridine ring and the imine group (N,N-donors). researchgate.netresearchgate.net However, by incorporating other functional groups, they can be designed as tridentate or even tetradentate ligands. researchgate.netresearchgate.net

A key structural feature of this compound is the existence of (E) and (Z) isomers due to the C=N double bond. The (Z)-isomer is notably stabilized by an intramolecular hydrogen bond between the iminic hydrogen and the pyridine nitrogen atom. This interaction influences its reactivity and spectroscopic properties. For instance, the Z/E ratio for this compound is 5:3, which is divergent from its 3- and 4-pyridine analogs where the (E)-isomer is more abundant. mdpi.com This hydrogen bonding also affects the NMR signal of the iminic proton, shifting it downfield. mdpi.com

Table 1: Selected Structural and Spectroscopic Data for this compound and Related Complexes

| Feature | Observation | Reference |

| Isomer Ratio (Z/E) | 5:3 for this compound | mdpi.com |

| ¹H NMR (Iminic H) | ~9.5 ppm for (E)-isomer, 11.35 ppm for (Z)-isomer | mdpi.com |

| ¹³C NMR (Imine C) | 167-169 ppm | mdpi.com |

| IR Stretching ν(C=N) | 1620-1590 cm⁻¹ in coordinated complexes | researchgate.net |

| Coordination Geometry | Distorted square-pyramidal in a Cu(II) complex | researchgate.net |

Emerging Research Frontiers in this compound Chemistry

The chemistry of this compound is expanding into several cutting-edge research areas, driven by the tunability of its ligand scaffold.

Advanced Catalysis: Pyridinemethanimine complexes are highly effective catalysts. Iron(II) and cobalt(II) complexes of pyridine bis(imine) ligands are used in the polymerization of olefins like ethylene (B1197577) and propylene. researchgate.net In the field of controlled radical polymerization, N-alkyl-2-pyridinemethanimine ligands are crucial for copper-mediated ATRP, where they offer superior control over the process compared to other ligands like bipyridyls. ugr.esgoogle.comgoogle.com Recent research has focused on optimizing these catalytic systems by modifying the ligand's alkyl substituents to enhance catalyst solubility and efficiency. iarjset.comiitsystem.ac.in

Supramolecular Chemistry and Materials Science: The self-assembly properties of this compound complexes are being explored for the creation of complex supramolecular architectures. gla.ac.uknih.govresearchgate.net An exciting frontier is the use of automated chemical robots for the discovery of new coordination complexes. gla.ac.uknih.govresearchgate.net These systems can rapidly screen vast reaction spaces, leading to the discovery of novel structures like the 1-benzyl-(1,2,3-triazol-4-yl)-N-alkyl-(this compound) ligands and their iron and cobalt helicates. gla.ac.uknih.govresearchgate.net These new materials have potential applications in areas such as molecular magnetism and responsive materials. rsc.org

Bioinorganic and Medicinal Chemistry: While this article excludes detailed biological activity, it is noteworthy that Schiff base complexes, including those with pyridyl scaffolds, are being investigated for their potential in medicinal chemistry. scirp.orgnih.govnih.gov For example, a this compound moiety was incorporated into a novel EGFR inhibitor as a chelating unit for a cobalt(III)-based hypoxia-activatable prodrug, representing a strategy to target cancer cells. nih.gov This highlights the potential for designing sophisticated, targeted therapeutic agents based on this versatile scaffold.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-5-6-3-1-2-4-8-6/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEMMOMRSHUTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330014 | |

| Record name | 2-Pyridinemethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7166-34-9 | |

| Record name | 2-Pyridinemethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Pyridinemethanimine Systems

Classical Synthetic Routes to 2-Pyridinemethanimine (B46816)

The formation of the this compound scaffold has been approached through several established chemical transformations.

Condensation Reactions with 2-Pyridinecarboxaldehyde (B72084)

The most direct and widely employed method for the synthesis of this compound and its N-substituted derivatives is the acid-catalyzed condensation reaction between 2-pyridinecarboxaldehyde and a primary amine. pressbooks.pubyoutube.com This reaction is a reversible process that involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. pressbooks.publibretexts.org Subsequent dehydration, often facilitated by an acid catalyst and removal of water, yields the final imine product, also known as a Schiff base. pressbooks.pubnih.gov

The reaction's pH is a critical parameter, with optimal rates typically observed around a pH of 5. libretexts.orglumenlearning.com At lower pH values, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine for efficient water elimination. libretexts.orglumenlearning.com To drive the equilibrium towards the product, water is often removed using a Dean-Stark apparatus or by adding a drying agent. nih.gov

Table 1: Reaction Parameters for Imine Formation

| Parameter | Condition | Rationale |

| Reactants | 2-Pyridinecarboxaldehyde, Primary Amine | Aldehyde provides the electrophilic carbonyl carbon; amine provides the nucleophilic nitrogen. |

| Catalyst | Acid (e.g., acetic acid) | Protonates the carbonyl oxygen to increase electrophilicity and facilitates dehydration. pressbooks.publibretexts.org |

| Solvent | Non-aqueous (e.g., methanol (B129727), ethanol) | Prevents hydrolysis of the imine product back to the starting materials. youtube.com |

| Temperature | Varies (often reflux) | Increases reaction rate. |

| Water Removal | Dean-Stark trap, drying agents | Shifts the reaction equilibrium towards the product side. nih.gov |

Alternative Synthetic Pathways

While condensation is the predominant route, alternative methods for generating pyridyl imines have been explored. One such method is the dehydrocyanation of α-aminonitrile precursors. This route involves the elimination of hydrogen cyanide (HCN) from an α-aminonitrile, which can be prepared from an aldehyde, an amine, and a cyanide source. However, this method has shown limitations for aldimines due to their instability, with the synthesis of this compound from its corresponding α-aminonitrile resulting in a low yield of 23%.

Synthesis of Substituted and Functionalized this compound Derivatives

The versatility of the this compound scaffold lies in the ability to introduce a wide array of functional groups at various positions, thereby tuning its electronic and steric properties for specific applications.

Modifications at the Pyridine (B92270) Ring

Introducing substituents onto the pyridine ring can significantly influence the properties of the resulting this compound derivative. This can be achieved by starting with a pre-substituted 2-pyridinecarboxaldehyde or by modifying the pyridine ring after the imine formation.

A variety of substituted pyridines can be synthesized through condensation reactions of carbonyl compounds or cycloaddition reactions. nih.govbaranlab.org For instance, methods for preparing highly substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates have been developed. nih.gov Additionally, pyridine N-oxides serve as versatile intermediates for the synthesis of 2-substituted pyridines. semanticscholar.org These N-oxides are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.org This increased reactivity allows for the introduction of various functional groups at the 2-position, which can then be converted to a carboxaldehyde and subsequently to the desired imine. A novel solvent- and halide-free method utilizes pyridine N-oxides and dialkylcyanamides to produce pyridine-2-yl substituted ureas. rsc.org

Directed lithiation of substituted pyridines containing a directing metalating group at the C-2 position allows for functionalization at the 3-position. clockss.org This approach provides a route to 2,3-disubstituted pyridines which can be precursors to more complex this compound derivatives.

Modifications at the Imine Nitrogen (N-substitution)

The properties of this compound can be readily altered by changing the substituent on the imine nitrogen. This is typically achieved by using different primary amines in the condensation reaction with 2-pyridinecarboxaldehyde. A wide range of N-alkyl and N-aryl this compound derivatives have been synthesized using this approach. nih.govresearchgate.net

For example, the reaction of 2-pyridinecarboxaldehyde with various anilines leads to the formation of N-aryl-1-(pyridin-2-yl)methanimines. These compounds can act as bidentate ligands in the synthesis of coordination complexes. researchgate.net Similarly, reaction with diamines can lead to the formation of binuclear Schiff base complexes. researchgate.net

Table 2: Examples of N-Substituted this compound Derivatives

| N-Substituent | Amine Precursor | Resulting Imine |

| Phenyl | Aniline | N-phenyl-1-(pyridin-2-yl)methanimine researchgate.net |

| Cyclohexyl | Cyclohexylamine | N-cyclohexyl-1-(pyridin-2-yl)methanimine |

| Benzyl | Benzylamine | N-benzyl-1-(pyridin-2-yl)methanimine |

| 1,4-phenylene | 1,4-Diaminobenzene | N,N'-bis(pyridin-2-ylmethylene)benzene-1,4-diamine researchgate.net |

Modifications at the Imine Carbon (C-substitution)

Modification at the imine carbon is less common than N-substitution but provides another avenue for creating diverse this compound derivatives. This is generally accomplished by starting with a ketone analog of 2-pyridinecarboxaldehyde, namely a 2-pyridyl ketone.

The condensation of a 2-pyridyl ketone with a primary amine yields a C-substituted this compound, also known as a ketimine. For instance, the synthesis of α-methyl-2-pyridinylmethanimine has been reported. mdpi.com

Furthermore, multi-component reactions offer a powerful strategy for constructing complex molecules with substitution at the imine carbon in a single step. For example, a gold-catalyzed three-component coupling of pyridine-2-carboxaldehyde, an amine, and an alkyne can lead to the formation of a propargylic pyridine intermediate, which can then be further transformed. nih.gov Another example is the Petasis reaction, a catalyst-free method for the reaction of 2-pyridinecarbaldehydes with secondary amines and boronic acids to yield C-substituted products. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imine derivatives, to minimize environmental impact and improve efficiency. synthiaonline.com These approaches prioritize waste prevention, atom economy, and the use of safer solvents and reaction conditions. synthiaonline.com While high-yield green synthesis routes specifically for this compound are not extensively documented, several methodologies applied to related imines and pyridines offer significant potential.

Key green strategies relevant to this compound synthesis include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable green chemistry tool, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. acs.orgnih.gov For instance, the reaction of pyridine-2-carbaldehyde with N-(2-aminoethyl)propane-1,3-diamine has been successfully carried out using microwave irradiation to produce the corresponding complex imine products. researchgate.net This demonstrates the applicability of microwave energy for promoting the condensation reaction required to form the imine bond.

Solvent- and Catalyst-Free Reactions: A significant advancement in green chemistry is the development of reactions that proceed without solvents or catalysts, reducing waste and simplifying purification. scirp.org Syntheses of various imine derivatives have been achieved in excellent yields (up to 99%) by simply mixing the corresponding aldehyde and amine and utilizing a pressure reduction technique to remove the water byproduct, eliminating the need for both solvents and catalysts. scirp.org

Flash Vacuum Thermolysis (FVT): This method involves gas-phase reactions at high temperatures and low pressures. By avoiding bulk solvents, it aligns with green chemistry principles. FVT has been used to synthesize N-unsubstituted pyridinimines, including this compound, from N-allylamine precursors. However, for this compound, this route resulted in a modest yield of 23% and was accompanied by several impurities. mdpi.com

Alternative Solvent Systems: The use of greener solvents, such as ethanol (B145695) or water-ethanol mixtures, is a cornerstone of sustainable chemistry. rsc.orgrsc.org Many modern synthetic protocols for pyridine derivatives utilize ethanol as a reaction medium, which is preferable to more hazardous organic solvents. acs.orgacs.org

The table below summarizes green chemistry approaches applicable to the synthesis of this compound and related compounds.

| Green Methodology | Reactants/Precursors | Conditions | Key Findings/Yield | Reference |

| Microwave-Assisted Synthesis | Pyridine-2-carbaldehyde and a diamine | Microwave irradiation | Effective for forming complex imine products from pyridine-2-carbaldehyde. | researchgate.net |

| Solvent- & Catalyst-Free Synthesis | General aldehydes and amines | Mixing of neat reactants, followed by vacuum | Provides excellent yields (up to 99%) for various imines; demonstrates a viable green alternative. | scirp.org |

| Flash Vacuum Thermolysis (FVT) | N-allyl-1-(pyridin-2-yl)methanamine | High temperature, low pressure (gas-phase) | Yielded this compound (23%) along with impurities; a solvent-free but low-yielding method. | mdpi.com |

| Dehydrocyanation | α-aminonitrile of pyridine-2-carbaldehyde | Powdered KOH, 90°C, vacuum | A low yield of 23% was reported for this compound, limited by steric hindrance and side reactions. |

Mechanistic Investigations of this compound Formation

The formation of this compound from pyridine-2-carbaldehyde and an amine source (like methanamine or ammonia) follows the general mechanism for Schiff base formation, which is a condensation reaction involving two key stages.

Formation of a Hemiaminal Intermediate: The reaction initiates with a nucleophilic attack by the nitrogen atom of the amine on the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. This step results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This initial addition is typically a rapid and reversible process.

Dehydration to Form the Imine: The hemiaminal intermediate is generally unstable and undergoes dehydration to form the stable C=N double bond of the imine. This elimination of a water molecule is often the rate-determining step and can be facilitated by acid catalysis. The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (-OH2+), which is then eliminated as water. Subsequent deprotonation of the nitrogen atom yields the final imine product.

A plausible mechanism involves the following steps:

Initial nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a zwitterionic intermediate, which then rearranges to the neutral hemiaminal.

Protonation of the hydroxyl group of the hemiaminal (often acid-catalyzed).

Elimination of a water molecule to form a resonance-stabilized iminium cation.

Deprotonation of the nitrogen to yield the final this compound.

Investigations into related systems have provided further mechanistic insights. For instance, studies on the reaction of pyridine-2-carbaldehyde with amino acids can lead to discussions of aldimine-ketimine tautomerism. researchgate.netmdpi.com This process involves the migration of a hydrogen atom from the carbon alpha to the nitrogen (in the amino acid moiety) to the imine carbon. However, it has been noted that in some copper(II) mediated reactions involving pyridine-2-carboxaldehyde and alanine, the resulting ketimine is not formed from a direct tautomerization of the initially formed aldimine. mdpi.com

Furthermore, the stereochemistry of the final product is a crucial mechanistic aspect. Experimental evidence suggests that this compound preferentially exists as the (Z)-isomer. This preference is attributed to the formation of an intramolecular hydrogen bond between the iminic hydrogen and the nitrogen atom of the pyridine ring, which stabilizes this conformation. mdpi.com

The table below outlines the fundamental stages in the formation of this compound.

| Mechanistic Stage | Description | Key Intermediates | Influencing Factors | Reference |

| Nucleophilic Addition | The amine's nitrogen atom attacks the carbonyl carbon of pyridine-2-carbaldehyde. | Hemiaminal (Carbinolamine) | Nucleophilicity of the amine; electrophilicity of the aldehyde's carbonyl carbon. | rsc.org |

| Dehydration | The hemiaminal intermediate eliminates a molecule of water to form the C=N double bond. | Iminium cation | pH of the medium; acid catalysis facilitates the removal of the hydroxyl group as water. | rsc.org |

| Product Stabilization | The final imine product adopts its most stable isomeric form. | (Z)-2-Pyridinemethanimine | Intramolecular hydrogen bonding between the iminic hydrogen and the pyridine nitrogen. | mdpi.com |

Coordination Chemistry and Metallosupramolecular Architectures of 2 Pyridinemethanimine Ligands

Coordination Modes and Binding Affinities of 2-Pyridinemethanimine (B46816) with Transition Metals

The presence of two distinct nitrogen donors in the 2-pyridyl imine framework allows for several modes of coordination with transition metal ions. The preferred mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the imine substituent, and the presence of other coordinating ligands in the metal's sphere. researchgate.netacs.org

In a monodentate fashion, 2-pyridyl imine ligands coordinate to a metal center using only one of their two potential nitrogen donor atoms. Typically, this involves the pyridine (B92270) nitrogen, which is generally a stronger Lewis base than the imine nitrogen. This coordination mode is less common than chelation but can be favored under specific conditions, such as when the imine nitrogen is sterically hindered or when the metal center has a strong preference for a specific coordination geometry that precludes chelation. nsf.govrsc.org For instance, in certain complexes, the ligand may bind solely through the pyridine N-atom, allowing for the formation of additional hydrogen bonds via the uncoordinated imine group. pvpcollegepatoda.org The coordination of electron-rich pyridines often occurs preferentially at the pyridine-N atom, even when other potential donor sites like an imine nitrogen are present. rsc.org

The most prevalent coordination mode for 2-pyridyl imine ligands is bidentate chelation, where both the pyridine nitrogen (Npy) and the imine nitrogen (Nim) bind to the same metal center. rsc.org This forms a highly stable five-membered chelate ring, a thermodynamically favorable arrangement known as the chelate effect. nih.gov This mode is observed in a vast number of transition metal complexes, including those of palladium(II), platinum(II), copper(II), and rhodium(II). rsc.orgnih.govresearchgate.net X-ray crystallographic studies of various complexes have confirmed this N,N-bidentate coordination, showing the ligand "grabbing" the metal atom in two places. rsc.org The stability afforded by chelation makes these ligands particularly useful for constructing robust metal-organic frameworks and catalysts. pvpcollegepatoda.org

Table 1: Examples of Bidentate Coordination in Metal Complexes with 2-Pyridyl Imine Derivatives

| Metal Ion | Ancillary Ligands | Coordination Geometry | Research Finding |

| Pd(II) | Methyl, Chloride | Square Planar | The ligand coordinates in a chelate fashion through the pyridyl and imine-like nitrogen atoms. rsc.org |

| Pt(II) | Dichloride | Square Planar | X-ray analysis confirmed the N,N-bidentate chelation of the pyridyl-imidazo[1,5-a]pyridine ligand. rsc.org |

| Cu(II) | hfac¹ | Distorted Octahedral | The imine nitrogen participates in chelation to the paramagnetic copper center. researchgate.net |

| Fe(II) | Two other identical ligands | Octahedral | Iron(II) complexes with three bidentate pyridyl-imine ligands form an octahedral coordination sphere. researchgate.net |

¹hfac = hexafluoroacetylacetonate

Beyond simple monodentate and bidentate modes, 2-pyridyl imine ligands can engage in more complex coordination, including polydentate and bridging behaviors.

Polydentate Coordination: If the substituent on the imine nitrogen contains additional donor atoms (e.g., another pyridine ring, an amine, or an oxygen-containing group), the ligand can act in a tridentate or higher-denticity fashion. For example, ligands derived from the condensation of 2-pyridinecarboxaldehyde (B72084) with amines like 2-aminopyridine (B139424) can offer three nitrogen donor sites. pvpcollegepatoda.orgijsred.com Multidentate ligands are advantageous in coordination chemistry as they can impart greater stability and control over the resulting complex's structure. nih.gov

Bridging Coordination: A single ligand can bridge two or more metal centers. This is common in the formation of polynuclear complexes and coordination polymers. For instance, ligands synthesized from the reaction of 2-pyridinecarboxaldehyde with diamines can create binuclear complexes where the ligand framework spans two metal ions. researchgate.net In some cases, even simple bidentate ligands like 2-(aminomethyl)pyridine have been observed to initially form polymers by interconnecting metal units before rearranging into chelated structures. nih.gov A ligand can also exhibit a bridging mode where the pyridine nitrogen binds to one metal and the imine nitrogen bridges two different metal centers. nsf.gov

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with 2-pyridyl imine ligands typically involves the reaction of a suitable metal salt with the pre-formed ligand in an appropriate solvent. ijsred.comjscimedcentral.com The ligand itself is generally synthesized via a condensation reaction between 2-pyridinecarboxaldehyde and a primary amine or ammonia. nih.gov The resulting complexes can be broadly classified as homoleptic or heteroleptic.

Homoleptic complexes are those in which all ligands coordinated to the central metal ion are identical. The synthesis of homoleptic 2-pyridyl imine complexes is typically achieved by reacting a metal salt with a stoichiometric excess of the ligand, ensuring that all coordination sites on the metal are occupied by the pyridyl imine. researchgate.netrsc.org For a metal ion that favors an octahedral geometry, the reaction with three equivalents of a bidentate 2-pyridyl imine ligand (L) would yield a complex with the general formula [M(L)₃]ⁿ⁺. researchgate.net

The general procedure involves dissolving the metal salt (e.g., NiCl₂, Cu(NO₃)₂, Co(OAc)₂) and the ligand in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture. jscimedcentral.comresearchgate.net The resulting complex often precipitates upon cooling or after removal of the solvent and can be purified by recrystallization. jscimedcentral.com

Table 2: Selected Synthetic Protocols for Homoleptic Complexes

| Metal Ion | Ligand Type | Stoichiometry (M:L) | Solvent | Conditions | Resulting Complex Formula |

| Ni(II) | 2-formylpyridine-based Schiff base | 1:2 | Methanol | Reflux | [Ni(L)₂]Cl₂ researchgate.net |

| Cu(II) | 2-formylpyridine-based Schiff base | 1:2 | Methanol | Reflux | [Cu(L)₂]Cl₂ researchgate.net |

| Co(II) | 2-formylpyridine-based Schiff base | 1:2 | Methanol | Reflux | [Co(L)₂]Cl₂ researchgate.net |

| Zn(II) | 2-(1,2,4-1H-triazol-3-yl)pyridine | 1:2 | Methanol | Solvothermal | ¹∞[Zn(L)₂] rsc.org |

Heteroleptic complexes contain more than one type of ligand coordinated to the central metal ion. nih.gov Their synthesis offers a pathway to fine-tune the properties of the metal center by combining the electronic and steric characteristics of different ligands. Synthetically, they can be more challenging to prepare as mixtures of homoleptic and heteroleptic species can form. rsc.org

Strategies for synthesizing heteroleptic complexes involving 2-pyridyl imine ligands include:

Stepwise Addition: A metal precursor already containing one type of ligand (e.g., [M(ancillary ligand)Cl₂]) is reacted with the 2-pyridyl imine ligand.

Stoichiometric Control: Reacting the metal salt and the different ligands in a precise stoichiometric ratio to favor the formation of the desired mixed-ligand complex. nih.gov

Solubility Control: A method has been described where the insolubility of a potential homoleptic complex in a given solvent prevents its formation, thereby driving the reaction toward the desired heteroleptic product. rsc.org

These complexes often have the general formula [M(L)(L')Xₙ], where L is the 2-pyridyl imine, L' is another ligand, and X can be a counter-ion like halide or acetate. rsc.orgnih.gov Characterization of both homoleptic and heteroleptic complexes is performed using a suite of analytical techniques, including FTIR and NMR spectroscopy, elemental analysis, mass spectrometry, and single-crystal X-ray diffraction to confirm the coordination mode and geometry. rsc.orgijsred.comnih.gov

Self-Assembly of Metallosupramolecular Structures

The principles of self-assembly in coordination chemistry are predominantly driven by the predictable and directional nature of coordinate bonds. While transition metals are common mediators in these assemblies due to their well-defined coordination geometries, s-block metals also participate in the formation of intriguing metallacyclic structures. In organomagnesium or amidomagnesium compounds, for instance, the presence of two types of anionic, often bridging ligands of differing sizes can induce curvature, leading to the formation of ring systems. mdpi.com

For coordination complexes involving electropositive divalent metal centers like Mg²⁺, ring systems have been observed where two different anionic ligands, often acting as bridges, have unequal sizes, which promotes the curvature necessary for ring formation. mdpi.com The study of self-assembly in metallacycles is a significant area of coordination chemistry, with transition metal complexes being the most extensively studied. mdpi.com The geometry around transition metal centers is largely dictated by their d-electron count and ligand field effects, allowing for a degree of predictability in the structure of the resulting metallacycles and coordination polymers. mdpi.com In contrast, the interactions in s-block metal complexes are primarily electrostatic, leading to more flexible and reversible coordination bonds that can deviate from idealized geometries. mdpi.com

Structural Elucidation of this compound Metal Complexes

The structural characterization of metal complexes is fundamental to understanding their properties and reactivity. For complexes of this compound and related ligands, techniques such as single-crystal X-ray diffraction provide invaluable insights into their solid-state structures.

Geometry and Stereochemistry of Coordination Centers

The coordination geometry of the metal center in this compound complexes is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. A variety of coordination geometries are observed for transition metal pyridine complexes, including octahedral, tetrahedral, and square planar. wikipedia.org

For instance, Ni(II), with a d⁸ electron configuration, exhibits a strong preference for a four-coordinate square planar geometry. jscimedcentral.com Cu(I), having a d¹⁰ configuration, can form complexes with coordination numbers of four or six, corresponding to square planar, tetrahedral, or octahedral geometries. jscimedcentral.com Similarly, Ag(I), also with a d¹⁰ configuration, typically forms complexes with coordination numbers of two or four, resulting in linear, tetrahedral, or square planar geometries. jscimedcentral.com

In specific examples, the reaction of pyridine-2,6-dicarboxamide oxime with nickel(II) sulfate (B86663) yields a complex where the nickel cation is in a slightly distorted octahedral environment, coordinating through the heterocyclic and oxime nitrogen atoms. rsc.org In contrast, the reaction with copper(II) sulfate results in a two-dimensional polymeric chain. rsc.org The coordination of N-(4-fluorophenyl)pyridine-2-carbothioamide to Ru(II), Os(II), Rh(III), and Ir(III) has been shown to produce complexes with distinct three-dimensional arrangements. nih.gov

| Metal Ion | d-Electron Configuration | Typical Coordination Numbers | Common Geometries |

|---|---|---|---|

| Ni(II) | d⁸ | 4, 6 | Square Planar, Octahedral |

| Cu(I) | d¹⁰ | 4, 6 | Tetrahedral, Square Planar, Octahedral |

| Ag(I) | d¹⁰ | 2, 4 | Linear, Tetrahedral, Square Planar |

| Ru(II) | d⁶ | 6 | Octahedral |

| Os(II) | d⁶ | 6 | Octahedral |

| Rh(III) | d⁶ | 6 | Octahedral |

| Ir(III) | d⁶ | 6 | Octahedral |

Ligand Conformation within Metal Complexes

The conformation of the this compound ligand can change upon coordination to a metal center. The flexibility of the ligand allows it to adopt different spatial arrangements to accommodate the coordination preferences of the metal ion. In a related compound, 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, the two pyridine side arms are not coplanar. nih.gov One terminal pyridine ring is nearly co-planar with the central pyridine ring, forming a dihedral angle of 4.56(8)°, while the second terminal pyridine ring is oriented out of this plane, resulting in a dihedral angle of 26.45(6)° between the two terminal pyridine rings. nih.gov This demonstrates the conformational flexibility inherent in such ligand systems.

Influence of Metal Center and Ancillary Ligands on Complex Formation

The identity of the metal center and the nature of any ancillary ligands present play a crucial role in determining the structure, stability, and reactivity of the resulting complex.

The choice of metal ion has a significant impact on the anticancer activity of organometallic complexes of pyridine-2-carbothioamide (B155194). nih.gov Studies on Ru(II), Os(II), Rh(III), and Ir(III) complexes of N-4-fluorophenyl pyridine-2-carbothioamide revealed that the ruthenium derivatives were the most potent, irrespective of the halido leaving group. nih.gov Furthermore, the rhodium derivative exhibited greater activity than its iridium analogue, highlighting the profound influence of the metal center. nih.gov

Ancillary ligands, which are ligands other than the primary one of interest, can modulate the properties of the complex. For instance, in fac-rhenium(I) tricarbonyl complexes, the incorporation of an asymmetrical pyridine Schiff base as an ancillary ligand strongly modifies the staining and luminescent properties. nih.gov Similarly, the reactivity of zinc polysulfido complexes can be significantly influenced by the ancillary ligands present. illinois.edu The use of a tridentate ligand, pentamethyldiethylenetriamine (PMDETA), in place of a bidentate ligand, tetramethylethylenediamine (TMEDA), was found to enhance the nucleophilicity of the polysulfido ligand. illinois.edu This enhanced nucleophilicity was attributed to the influence of the third amine ligand. illinois.edu

The stability of metal complexes can also be influenced by the nature of the ligands. Multidentate pyridylamine derivative ligands are known to better control the stability, solubility, and structural characteristics of the resulting complexes due to the chelate effect. nih.gov

| Metal Center | Observed Anticancer Activity Trend |

|---|---|

| Ru(II) | Most potent |

| Rh(III) | More active than Ir(III) analogue |

| Os(II) | - |

| Ir(III) | Less active than Rh(III) analogue |

Catalytic Applications of 2 Pyridinemethanimine Based Metal Complexes

Homogeneous Catalysis Mediated by 2-Pyridinemethanimine (B46816) Complexes

In homogeneous catalysis, this compound-based metal complexes have demonstrated remarkable efficacy in various synthetic methodologies, including asymmetric catalysis, polymerization, oxidation-reduction reactions, and the formation of carbon-carbon and carbon-heteroatom bonds.

Asymmetric Catalysis

The chiral environment created by appropriately designed this compound ligands enables the synthesis of enantiomerically enriched products through asymmetric catalysis.

Hydrogenation of Imines: Ruthenium and osmium complexes featuring 2-(aminomethyl)pyridine-based ligands have been successfully employed as catalysts for the hydrogenation of imines to produce chiral amines. For instance, RuCl(CNN)(dppb) complexes have shown high yields (up to 100%) in the reduction of N-aryl and N-alkyl imines under mild conditions. researchgate.net While the osmium analogues exhibited lower activity, they were still effective in the reduction of N-benzylideneaniline. researchgate.net The catalytic cycle is believed to involve the formation of a metal-hydride species that subsequently transfers a hydride to the imine carbon. nih.govresearchgate.net Molybdenum and tungsten nitrosyl hydride complexes have also been investigated for imine hydrogenation, operating through an 'ionic hydrogenation' mechanism. nih.gov Palladium complexes have also been utilized in the asymmetric hydrogenation of fluorinated imines, achieving high enantioselectivities. dicp.ac.cn

Epoxidation: Iron(III) and manganese(III) complexes containing pyridine-2-carboxamido ligands have been shown to catalyze the epoxidation of olefins. One study reported a yield of up to 92% for the epoxidation of 4-methoxystyrene (B147599) using a manganese complex. bohrium.com

Diels-Alder Reactions: While the direct application of this compound complexes in Diels-Alder reactions is less documented in the provided search results, the broader class of pyridine-containing ligands has been used to create chiral Lewis acids that can catalyze such cycloadditions. The electronic properties of the this compound ligand could, in principle, be tuned to influence the Lewis acidity of the metal center and promote stereoselective Diels-Alder reactions.

Polymerization Catalysis

This compound and related ligands have been instrumental in the development of catalysts for various polymerization reactions, offering control over polymer properties such as molecular weight and dispersity.

Olefin Polymerization: Iron(II) and cobalt(II) complexes bearing bis(imino)pyridine ligands are highly active catalysts for ethylene (B1197577) polymerization. catalysis.ru The steric and electronic properties of the substituents on the imine and pyridine (B92270) moieties significantly influence the catalytic activity and the properties of the resulting polyethylene. catalysis.rumdpi.com For example, reducing the steric hindrance on the amine donor of amine-imine nickel catalysts can lead to an increase in polymerization activity. mdpi.com

Atom Transfer Radical Polymerization (ATRP): While not explicitly detailed for this compound complexes in the search results, the fundamental components of these ligands are suitable for forming ATRP catalysts. Copper complexes with nitrogen-based ligands are common in ATRP, and the tunability of the this compound framework could allow for the development of efficient catalysts for this controlled polymerization technique.

Ring-Opening Polymerization (ROP): Zinc complexes with pyridine-fused cycloalkylamine ligands have proven to be highly efficient precatalysts for the ring-opening polymerization of lactides. nih.gov For instance, a cyclooctyl-fused pyridyl–zinc complex activated with LiN(SiMe3)2 catalyzed the polymerization of 500 equivalents of L-lactide with 92% conversion in just 5 minutes. nih.gov Ruthenium(II) catalysts with pyridine-ligated N-heterocyclic carbene ligands have also been used for controlled ring-opening metathesis polymerization (ROMP). nih.gov

Oxidation and Reduction Catalysis

Beyond asymmetric hydrogenations, this compound complexes are active in a range of other oxidation and reduction reactions.

Oxidation: Iron(II) complexes with pyridine-substituted thiosemicarbazone ligands have been shown to catalyze the oxidation of thioanisole (B89551) to its sulfoxide (B87167) and styrene (B11656) to benzaldehyde (B42025) using hydrogen peroxide as the oxidant. rsc.org

Reduction: The dearomatization of pyridines, a reductive process, can be achieved using magnesium hydride complexes formed in situ. researchgate.net Furthermore, the electrochemical reduction of CO2 has been studied in the presence of pyridinium, suggesting a role for pyridine-derived species in catalytic reduction cycles. princeton.edu Chiral (pyridyl)imine Fe(II) complexes have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities. researchgate.net

C-C and C-X Bond Formation Catalysis

The ability of this compound ligands to stabilize various oxidation states of metal centers makes their complexes effective catalysts for cross-coupling and other bond-forming reactions.

C-C Bond Formation: Palladium(II) complexes with pyridine ligands have been used as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions, leading to the formation of new carbon-carbon bonds. nih.gov The catalytic cycle typically involves the in situ reduction of Pd(II) to Pd(0), which then undergoes oxidative addition, transmetalation, and reductive elimination. nih.gov Copper(II)-hydroxide has been shown to facilitate a carbon-carbon bond formation reaction in a carboxamido-methylimino pyridine copper(I) complex. nih.gov Nickel terpyridine complexes have also been explored for C-C cross-coupling reactions. mdpi.com

C-X Bond Formation: The functionalization of pyridine C(sp2)–H bonds has been achieved using transition-metal and rare-earth metal catalysis, enabling the formation of C-C and C-heteroatom bonds. nih.gov For example, palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides with heteroarylcarboxylic acids has been reported. nih.gov Copper-catalyzed ring-opening of aziridines with B2pin2 leads to the formation of a C-B bond. mdpi.com

Heterogeneous Catalysis Employing Immobilized this compound Complexes

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have explored the immobilization of this compound complexes onto solid supports.

Surface Functionalization and Anchoring Strategies

The immobilization of these complexes typically involves the functionalization of the this compound ligand with a group that can be covalently attached to a solid support, such as silica (B1680970) or a polymer. This can be achieved by introducing reactive functional groups onto the pyridine ring or the imine substituent. For example, modifying the pyridine moiety with functional groups can tune the electrochemical properties and thermodynamic stability of the resulting metal complexes, which could be exploited for anchoring. researchgate.net The use of polyisobutylene-bound pyridine ligands with Grubbs third-generation catalysts for ring-opening metathesis polymerization (ROMP) has been shown to reduce ruthenium leaching in the final polymer products. nih.gov These strategies aim to create robust and reusable heterogeneous catalysts that retain the high activity and selectivity of their homogeneous counterparts.

Catalytic Performance of Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy to bridge the gap between homogeneous and heterogeneous catalysis, offering advantages such as ease of separation and potential for catalyst recycling. While extensive research has been conducted on the supported catalysis of various pyridine-containing ligands, specific data on the catalytic performance of supported this compound metal complexes is limited in the publicly available literature.

Generally, the performance of supported pyridine-imine-type catalysts is influenced by several factors:

Nature of the Support: The choice of support material (e.g., silica, alumina, polymers) can significantly impact the catalyst's activity, selectivity, and stability. The surface properties of the support, such as surface area and porosity, play a crucial role.

Leaching: A common challenge with supported catalysts is the leaching of the active metal complex from the support into the reaction medium, which can lead to a loss of activity and contamination of the product.

Photo- and Electrocatalysis with this compound Systems

The unique electronic properties of pyridine-imine ligands make their metal complexes promising candidates for photo- and electrocatalytic applications. These processes leverage the ability of the complex to absorb light or mediate electron transfer to drive chemical reactions.

Photocatalysis: Metal complexes with ligands similar to this compound, such as bipyridine and terpyridine, are well-known for their photocatalytic activities, particularly in areas like CO2 reduction and hydrogen evolution. The ligand plays a crucial role in absorbing light and facilitating electron transfer processes. However, specific studies detailing the photocatalytic applications of this compound metal complexes are not extensively documented in the available research.

Electrocatalysis: In the realm of electrocatalysis, metal complexes containing pyridine-imine moieties have been investigated for various reactions. For instance, nickel complexes with di(imino)pyridine ligands have demonstrated high efficiency and selectivity in the electrocatalytic reduction of nitrite (B80452) to ammonium (B1175870) ions. While these findings suggest the potential of such ligand systems, specific data on the electrocatalytic performance of this compound complexes, including key metrics, remain to be thoroughly investigated and reported.

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Understanding the reaction mechanism is fundamental to optimizing catalyst performance and designing more efficient catalytic systems. Mechanistic studies on catalytic cycles involving pyridine-imine type ligands have provided valuable insights, particularly in polymerization and hydrogenation reactions.

For related amine-imine nickel-catalyzed ethylene polymerization, a proposed chain walking mechanism illustrates how the ligand framework can influence the microstructure of the resulting polymer mdpi.com. Similarly, in the transfer hydrogenation of ketones catalyzed by (pyridyl)imine Fe(II) complexes, mechanistic studies, including mercury and sub-stoichiometric poisoning experiments, have suggested the involvement of both Fe(0) nanoparticles and homogeneous Fe(II) intermediates as active species researchgate.net.

While these studies on analogous systems are informative, detailed mechanistic investigations specifically elucidating the catalytic cycles of this compound metal complexes are not extensively covered in the available literature. Such studies would be crucial for understanding the role of the this compound ligand in substrate activation, intermediate stabilization, and product formation.

Catalyst Reusability and Stability Studies

The long-term stability and reusability of a catalyst are critical factors for its practical application in industrial processes. For catalysts based on pyridine-imine and related ligands, stability is often influenced by the robustness of the ligand-metal interaction and the resistance of the complex to decomposition under reaction conditions.

In the context of living ethylene polymerization, a 2,4,6-trimethylphenyl-substituted amine-pyridine nickel catalyst demonstrated remarkable stability, with the active center remaining intact for up to 12 hours in the absence of the monomer mdpi.com. This stability allowed for the successful synthesis of block copolymers mdpi.com.

Studies on catalyst deactivation for related systems have identified various pathways. For instance, in some cases, the steric hindrance of the ligand can enhance the thermal stability of the catalyst mdpi.com. However, specific and detailed studies on the reusability and deactivation pathways of this compound-based catalysts are not well-documented in the reviewed scientific literature. Future research in this area would be essential to assess the industrial viability of these catalytic systems.

Advanced Spectroscopic and Analytical Characterization of 2 Pyridinemethanimine Systems

Vibrational Spectroscopy (IR, Raman) for Structural Assignment and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 2-pyridinemethanimine (B46816) systems. These methods probe the vibrational modes of molecules, which are sensitive to the atomic masses, bond strengths, and molecular geometry.

In the context of this compound, the vibrational spectra are characterized by contributions from the pyridine (B92270) ring and the methanimine (B1209239) moiety. The pyridine ring vibrations, which are well-documented, provide a scaffold for spectral interpretation. scilit.com For instance, C-C stretching vibrations within the heteroaromatic ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.

The methanimine group (-CH=NH) introduces characteristic vibrational modes. The C=N stretching vibration is a key diagnostic peak, typically observed in the 1690-1640 cm⁻¹ range. The N-H stretching vibration of the imine group is expected in the 3300-3500 cm⁻¹ region, while the C-H stretching of the methine group will also appear around 3000 cm⁻¹.

Studies on related aminopyridine derivatives provide valuable comparative data. For 2-aminopyridine (B139424), the NH₂ stretching modes are found between 3250 and 3480 cm⁻¹, and the NH₂ scissoring vibration is observed around 1650 cm⁻¹. In 2-methoxy-6-methyl pyridine, C-C stretching vibrations are reported at 1753 and 1612 cm⁻¹ in the FT-IR spectrum. researchgate.net For pyridine itself, all 27 vibrational modes are Raman active, while 24 are IR active. aps.org

The following table summarizes key expected vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region |

| N-H Stretch (imine) | 3300-3500 | High Frequency |

| C-H Stretch (pyridine) | >3000 | High Frequency |

| C-H Stretch (methine) | ~3000 | High Frequency |

| C=N Stretch (imine) | 1640-1690 | Mid Frequency |

| C=C/C=N Stretch (pyridine ring) | 1400-1650 | Mid Frequency |

| Ring Breathing (pyridine) | ~1000 | Fingerprint |

| C-H Bending (out-of-plane) | 700-900 | Fingerprint |

It is important to note that the precise positions of these bands can be influenced by factors such as substitution on the pyridine ring, complexation with metal ions, and intermolecular interactions like hydrogen bonding. mdpi.com For metal complexes of pyridine, the coordination to a metal ion can lead to shifts in the vibrational frequencies of the ring. scilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of this compound systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the methine proton, and the imine proton. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the imine substituent. Typically, the proton at the 6-position (α to the nitrogen) will be the most deshielded. The formation of hydrochlorides or methiodides of pyridine and its derivatives leads to a downfield shift of all proton signals due to the increased positive charge on the nitrogen atom. pw.edu.pl

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring will have characteristic chemical shifts, with the carbons adjacent to the nitrogen atom (C2 and C6) generally appearing at lower field. The imine carbon (C=N) will also have a distinct chemical shift. For pyridine itself, the ¹³C chemical shifts are solvent-dependent. researchgate.net

The following table provides estimated ¹H and ¹³C NMR chemical shifts for the parent this compound in a non-polar solvent like CDCl₃, based on data for similar structures. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 7.2 - 7.4 | ~122 |

| H-4 | 7.6 - 7.8 | ~136 |

| H-5 | 7.1 - 7.3 | ~120 |

| H-6 | 8.5 - 8.7 | ~150 |

| CH=N | 8.0 - 8.3 | ~160 |

| NH | Variable | - |

| C-2 | - | ~157 |

| C-3 | - | ~122 |

| C-4 | - | ~136 |

| C-5 | - | ~120 |

| C-6 | - | ~150 |

| C=N | - | ~160 |

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially in more complex substituted derivatives or metal complexes. nih.gov Dynamic NMR studies can also provide insights into processes such as conformational changes or ligand exchange in metal complexes. rsc.org

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties (UV-Vis)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure and photophysical properties of this compound systems. The UV-Vis spectrum of pyridine exhibits characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The absorption maxima for pyridine are typically observed around 202 nm and 254 nm. sielc.com

The introduction of the methanimine substituent at the 2-position is expected to modify the electronic transitions of the pyridine chromophore. The C=N double bond introduces its own π-π* and n-π* transitions, which can couple with those of the pyridine ring, leading to shifts in the absorption maxima and changes in molar absorptivity. The photophysical properties of pyridine derivatives can be sensitive to the solvent environment. sciforum.netresearchgate.net For instance, the fluorescence of 2-amino-3-cyanopyridine (B104079) derivatives is influenced by solvent polarity. sciforum.net

The following table summarizes the expected electronic transitions for this compound systems.

| Transition | Wavelength Range (nm) | Description |

| π-π | 200-300 | High intensity, associated with the aromatic system and C=N bond. |

| n-π | 250-350 | Lower intensity, involving non-bonding electrons on nitrogen atoms. |

Luminescent properties, if present, can be studied through fluorescence spectroscopy. The emission wavelength, quantum yield, and lifetime provide valuable information about the excited state dynamics. In some pyridine-containing complexes, room-temperature phosphorescence has been observed. nih.gov The photophysical properties can be tuned by substitution on the pyridine ring, which alters the electronic density of the molecule. chemrxiv.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

Electron ionization (EI) mass spectrometry often leads to extensive fragmentation, providing valuable structural information. For the related compound 2-pyridinemethanamine, the mass spectrum shows a top peak at an m/z that corresponds to the molecular ion, with other significant peaks resulting from fragmentation of the molecule. nih.gov The fragmentation patterns of this compound would likely involve cleavage of the C-C bond between the pyridine ring and the imine group, as well as fragmentation of the pyridine ring itself.

Electrospray ionization (ESI) mass spectrometry is a softer ionization technique that is particularly useful for analyzing metal complexes of this compound and for studying non-covalent interactions. ESI-MS can provide information on the stoichiometry of metal-ligand complexes and can be used to study self-dimerization in solution. researchgate.net

Advanced X-ray Diffraction Techniques (Single Crystal, Powder) for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state.

Single-Crystal X-ray Diffraction: This technique provides precise bond lengths, bond angles, and intermolecular interactions for crystalline samples of this compound or its derivatives and complexes. For example, the crystal structure of a related compound, 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, revealed details about the dihedral angles between the pyridine rings and the hydrogen bonding network. nih.gov In metal complexes, single-crystal X-ray diffraction can confirm the coordination geometry around the metal center and the binding mode of the this compound ligand. For instance, the X-ray crystal structure of fac-[ReBr(CO)₃(terpy)] confirmed the bidentate chelation of the terpyridine ligand. rsc.org

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It can be used for phase identification, to assess sample purity, and to determine unit cell parameters. While it does not provide the detailed structural information of single-crystal diffraction, it is a valuable tool for characterizing bulk materials.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying systems with unpaired electrons. In the context of this compound, EPR would be applicable to its paramagnetic metal complexes (e.g., with Cu(II), Mn(II), V(IV)) or to any radical species that might be formed.

EPR spectroscopy provides information about the electronic structure and the local environment of the paramagnetic center. The g-factor and hyperfine coupling constants obtained from an EPR spectrum can reveal the identity of the metal ion, its oxidation state, and the nature of the coordinating atoms. For example, in a Cu(II) complex of a this compound derivative, EPR could be used to probe the Cu(II) coordination sphere and to study the magnetic interactions between metal centers in polynuclear complexes.

Hyphenated Analytical Techniques

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex mixtures. nih.gov These techniques are highly applicable to the analysis of this compound systems, particularly in biological or environmental samples.

Common hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable this compound derivatives. GC separates the components of a mixture, and MS provides identification based on their mass spectra. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of this compound compounds, including non-volatile and thermally labile derivatives and metal complexes. saspublishers.com LC provides separation, and MS allows for sensitive and selective detection.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides structural information on separated components directly. springernature.com

Liquid Chromatography-Diode Array Detection (LC-DAD): Provides UV-Vis spectra of the separated components, aiding in their identification. springernature.com

These hyphenated techniques are invaluable for purity determination, metabolite identification, and quantitative analysis of this compound and its derivatives in various matrices. actascientific.comijnrd.org

Theoretical and Computational Investigations of 2 Pyridinemethanimine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2-Pyridinemethanimine (B46816). These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.

Density Functional Theory (DFT) has become a primary computational tool for studying the ground state properties of pyridine-based systems due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are routinely used to determine the optimized geometric structure, including bond lengths and angles, of this compound and its derivatives. researchgate.net

Beyond geometry, DFT provides critical insights into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and the kinetic stability of the molecule. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. These frontier orbitals also help in understanding charge transfer interactions within the molecule and with other species. nih.gov

Furthermore, DFT is employed to calculate various global reactivity descriptors that quantify different aspects of chemical behavior. researchgate.netresearchgate.net These descriptors, derived from the HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of different this compound derivatives. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability researchgate.net |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer researchgate.net |

| Global Softness | S | 1 / (2η) | Measure of polarizability researchgate.net |

| Electrophilicity Index | ω | μ2 / (2η) | Electrophilic character of a molecule researchgate.net |

While DFT is widely used, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are employed for more rigorous calculations. researchgate.net

These high-accuracy methods are often used to benchmark results obtained from DFT functionals or to investigate systems where electron correlation effects are particularly complex and crucial for an accurate description. For instance, ab initio calculations can provide very precise geometries and reaction energies that serve as a "gold standard" for other methods. frontiersin.org While full geometry optimizations on larger this compound complexes might be computationally prohibitive with high-level ab initio methods, they are invaluable for studying smaller model systems or for single-point energy calculations on DFT-optimized geometries to refine electronic properties. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD is essential for exploring its conformational flexibility and its interactions with the surrounding environment. rsc.org

MD simulations can reveal the preferred conformations of the molecule in different solvents or in the presence of other chemical species like metal ions or biological macromolecules. nih.gov By simulating the system for nanoseconds or longer, it is possible to observe transitions between different conformations and to construct a free energy landscape that describes their relative stabilities.

A key application of MD is the detailed study of intermolecular interactions. These simulations can quantify the strength and lifetime of specific interactions, such as:

Hydrogen Bonds: Between the imine nitrogen and protic solvents or biological residues.

π-π Stacking: Interactions involving the pyridine (B92270) ring. nih.gov

Coordination Bonds: Interactions with metal ions.

Hydrophobic Interactions: Non-polar interactions that can be crucial for binding in biological systems. researchgate.net

By merging MD simulations with quantum mechanical approaches (QM/MM), researchers can model interactions with high accuracy, treating the core region (e.g., the ligand and a metal binding site) with quantum mechanics and the rest of the system with classical mechanics. rsc.org

| Interaction Type | Description | Relevance |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O). | Solvation, interaction with biological targets. researchgate.net |

| π-π Stacking | Noncovalent interaction between aromatic rings. | Crystal packing, binding to aromatic residues in proteins. nih.gov |

| Coordination | Bonding between the nitrogen atoms and a central metal ion. | Formation of metal complexes. rsc.org |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces. | General intermolecular attraction and packing. |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution. | Binding within protein pockets. researchgate.net |

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound. Theoretical spectra can be calculated and compared with experimental data to confirm molecular structures and assign spectral features. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute harmonic vibrational frequencies. researchgate.net These calculated frequencies correspond to the normal modes of vibration in the molecule. Comparing the computed spectrum with experimental FT-IR and Raman spectra helps in the assignment of specific bands, such as the characteristic C=N imine stretch and pyridine ring breathing modes. researchgate.netnih.gov Potential Energy Distribution (PED) analysis can be used to determine the contribution of different internal coordinates to each vibrational mode. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). These predictions are crucial for assigning peaks in experimental NMR spectra, especially for complex structures. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence): Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of electronic transitions from the ground state to excited states. mdpi.com This allows for the prediction of the absorption maxima (λmax) in a UV-Vis spectrum. TD-DFT can also be used to study excited state properties and predict fluorescence emission spectra. mdpi.com

| Spectroscopic Technique | Parameter | Typical Experimental Range | Computational Method | Typical Calculated Range |

|---|---|---|---|---|

| FT-IR | ν(C=N) stretch | 1610-1640 cm-1nih.gov | DFT (B3LYP/6-311+G(d,p)) | 1620-1660 cm-1 (often scaled) researchgate.net |

| ¹H NMR | δ(CH=N) proton | 8.3-8.6 ppm semanticscholar.org | DFT (GIAO) | Calculated shifts are compared to a standard (e.g., TMS). |

| ¹³C NMR | δ(C=N) carbon | 160-165 ppm semanticscholar.org | DFT (GIAO) | Calculated shifts are compared to a standard. |

| UV-Vis | π→π* transition | 250-400 nm | TD-DFT | Calculated excitation energies (eV) are converted to wavelength (nm). mdpi.com |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can understand how reactants are converted into products. researchgate.net

This process involves:

Locating Stationary Points: Identifying the minimum-energy structures of reactants, products, and any reaction intermediates.

Finding Transition States (TS): Locating the first-order saddle point on the PES that connects reactants to products. The TS represents the highest energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Using these techniques, researchers can elucidate the mechanisms of various reactions, such as metal complex formation, hydrolysis of the imine bond, or C-H activation at the pyridine ring. frontiersin.orgresearchgate.net This computational insight can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms) and explain observed product selectivity. researchgate.net

Ligand Design and Optimization via Computational Methods

The this compound scaffold is an excellent starting point for the rational design of new ligands with tailored properties for applications in catalysis, materials science, and medicine. mdpi.com Computational methods accelerate this design process by allowing for the in silico screening and evaluation of virtual compounds before undertaking costly synthesis. nih.gov

The design process often involves:

Structure-Activity/Property Relationships (SAR/SPR): DFT calculations can predict how modifying the this compound structure—for example, by adding electron-donating or electron-withdrawing substituents to the pyridine ring—will affect its electronic properties (e.g., HOMO/LUMO levels, donor strength) and, consequently, its function as a ligand. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a larger molecule, such as a protein receptor. nih.gov It is widely used in drug design to screen libraries of this compound derivatives for potential biological activity. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method builds a statistical model that correlates the biological activity of a set of compounds with their 3D properties (steric and electrostatic fields). nih.gov The resulting model can then be used to predict the activity of new, unsynthesized derivatives.

By combining these computational tools, researchers can efficiently identify promising new ligand candidates with optimized properties, such as enhanced binding affinity for a specific metal ion or improved inhibitory activity against a therapeutic target. nih.gov

| Substituent Type (on Pyridine Ring) | Example Group | Predicted Effect on EHOMO | Predicted Effect on Metal Binding | Rationale |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH3, -NH2 | Increase (destabilize) | Increase affinity for electron-poor metals | Increases electron density on the pyridine nitrogen, enhancing its donor capability. researchgate.net |

| Electron-Withdrawing Group (EWG) | -NO2, -CN | Decrease (stabilize) | Decrease affinity for electron-poor metals | Reduces electron density on the pyridine nitrogen, weakening its donor capability. researchgate.net |

Exploration of 2 Pyridinemethanimine in Bioinorganic Chemistry and Chemical Biology

Interactions of 2-Pyridinemethanimine (B46816) Complexes with Biomolecules (e.g., DNA, proteins)

Complexes of this compound and its analogues have been extensively studied for their ability to interact with fundamental biological macromolecules such as DNA and proteins. The mode and affinity of these interactions are crucial for their downstream biological effects.

Ruthenium(II) complexes containing polypyridyl ligands, which are structurally related to this compound, are well-known for their interactions with DNA. For instance, complexes like [Ru(bpy)2(dppz)]2+ (where bpy is 2,2'-bipyridine (B1663995) and dppz is dipyrido[3,2-a:2',3'-c]phenazine) exhibit a "light-switch" effect, where their luminescence significantly increases upon intercalation into the DNA double helix mdpi.com. This intercalation protects the complex from non-radiative decay pathways that are active in aqueous environments mdpi.com. The geometry of the complex, including the planarity of the intercalating ligand, is a key determinant of this interaction mdpi.com.

Beyond simple intercalation, derivatives of pyridine (B92270) have been designed to bind in the minor groove of DNA. For example, crescent-shaped peptide analogs like pyridine-2-carboxamidonetropsin (2-PyN) have been shown to bind to specific DNA sequences as antiparallel, side-by-side dimers nih.gov. The binding affinity of these molecules is sequence-dependent, with 2-PyN showing comparable affinities for both 5'-TTTTT-3' and 5'-TGTCA-3' sequences nih.gov.

The interaction is not limited to the DNA duplex. Ruthenium(II) ammine complexes with trans-pyridine ligands demonstrate high selectivity for the N7 position of guanine (B1146940) (G7) within the DNA strand nih.gov. This covalent binding can lead to further reactions, including Ru(IV)-induced hydrolysis of the N-glycosidic bond and, in the presence of oxygen, oxidation of guanine to 8-oxoguanine, which can result in DNA strand cleavage nih.gov.

Protein interactions are also a key area of investigation. While detailed mechanistic studies are often complex-specific, the fundamental coordination of pyridine-containing ligands to metal centers is a strategy employed in the design of metallodrugs that can target proteins. For example, tin(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazone have been shown to inhibit the activities of anti-apoptotic proteins like Bcl-xL and metalloproteinases such as MMP2 rsc.org.

| Complex/Derivative | Biomolecule Target | Mode of Interaction | Key Finding |

|---|---|---|---|

| [Ru(bpy)2(dppz)]2+ Analogs | DNA | Intercalation | "Light-switch" luminescence upon binding mdpi.com. |

| Pyridine-2-carboxamidonetropsin (2-PyN) | DNA | Minor Groove Binding (Dimer) | Binds specific sequences like 5'-TGTCA-3' nih.gov. |

| trans-[(H2O)(Pyr)(NH3)4RuII]2+ | DNA (Guanine) | Covalent Coordination (G7) | Leads to oxidative damage and strand cleavage nih.gov. |

| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone | Proteins (Bcl-xL, MMP2) | Inhibition | Contributes to anticancer activity rsc.org. |

Design of this compound Derivatives for Biological Probing

The unique photophysical properties of pyridine derivatives make them excellent candidates for the development of fluorescent probes and enzyme inhibitors.